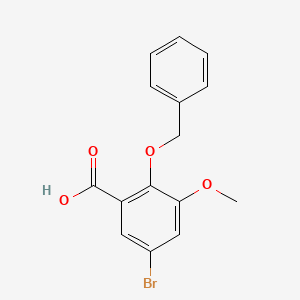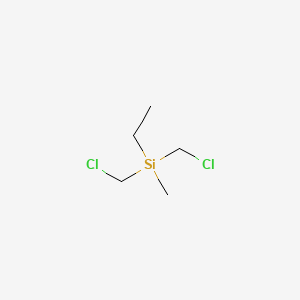
1-(Acetyloxy)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Acetyloxy)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts These salts are characterized by the presence of a positively charged pyridinium ion
准备方法
Synthetic Routes and Reaction Conditions
1-(Acetyloxy)pyridin-1-ium chloride can be synthesized through a quaternization reaction. This involves the reaction of pyridine with acetic anhydride in the presence of a suitable halogenating agent, such as hydrochloric acid. The reaction typically proceeds under mild conditions, yielding the desired pyridinium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reactants, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(Acetyloxy)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
科学研究应用
1-(Acetyloxy)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(Acetyloxy)pyridin-1-ium chloride involves its interaction with biological molecules. The positively charged pyridinium ion can interact with negatively charged sites on enzymes or cell membranes, leading to inhibition of enzyme activity or disruption of membrane integrity. This interaction is mediated through electrostatic forces and hydrogen bonding.
相似化合物的比较
Similar Compounds
Pyridinium chloride: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
1-(Carboxymethyl)pyridin-1-ium chloride: Contains a carboxymethyl group instead of an acetoxy group, leading to different reactivity and applications.
Cetylpyridinium chloride: A quaternary ammonium compound with a long alkyl chain, commonly used as an antiseptic.
Uniqueness
1-(Acetyloxy)pyridin-1-ium chloride is unique due to the presence of the acetoxy group, which imparts specific reactivity and potential applications in organic synthesis and biological studies. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research.
属性
CAS 编号 |
1532-18-9 |
|---|---|
分子式 |
C7H8ClNO2 |
分子量 |
173.60 g/mol |
IUPAC 名称 |
pyridin-1-ium-1-yl acetate;chloride |
InChI |
InChI=1S/C7H8NO2.ClH/c1-7(9)10-8-5-3-2-4-6-8;/h2-6H,1H3;1H/q+1;/p-1 |
InChI 键 |
ZAFGMDRIYURPHX-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)O[N+]1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




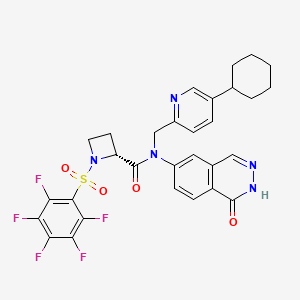
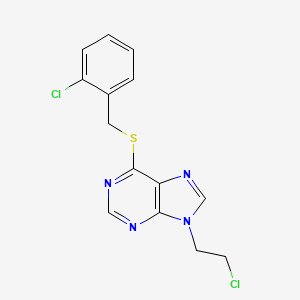


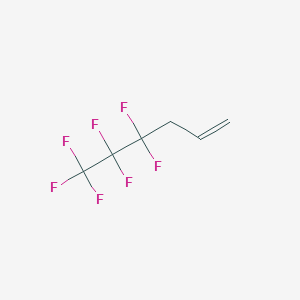
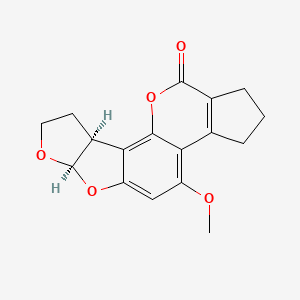

![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
